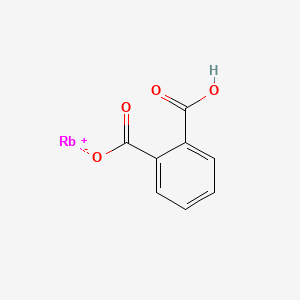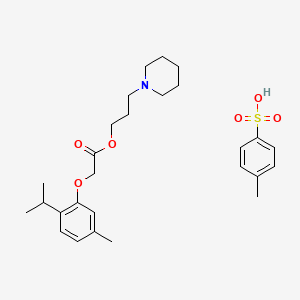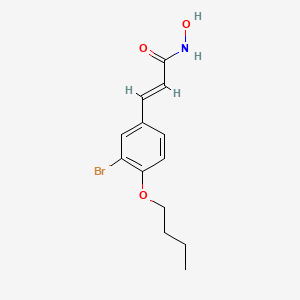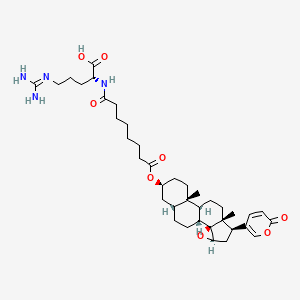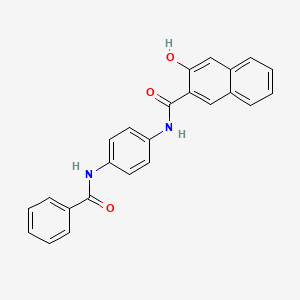
1,4-Dichloro-2,3,5,6-tetrakis(methylsulfanyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dichloro-2,3,5,6-tetrakis(methylsulfanyl)benzene is an organic compound with the molecular formula C10H10Cl2S4 This compound is characterized by the presence of two chlorine atoms and four methylsulfanyl groups attached to a benzene ring
准备方法
The synthesis of 1,4-Dichloro-2,3,5,6-tetrakis(methylsulfanyl)benzene typically involves the chlorination of 2,3,5,6-tetrakis(methylsulfanyl)benzene. The reaction is carried out under controlled conditions using chlorine gas in the presence of a suitable catalyst. The process can be summarized as follows:
Starting Material: 2,3,5,6-tetrakis(methylsulfanyl)benzene
Reagent: Chlorine gas (Cl2)
Catalyst: Iron(III) chloride (FeCl3)
Reaction Conditions: The reaction is conducted at room temperature, and the progress is monitored using techniques such as gas chromatography.
The industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反应分析
1,4-Dichloro-2,3,5,6-tetrakis(methylsulfanyl)benzene undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The chlorine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include:
Oxidation: H2O2, m-CPBA, acetic acid as a solvent, room temperature.
Reduction: LiAlH4, ether as a solvent, reflux conditions.
Substitution: Ammonia (NH3), thiols, ethanol as a solvent, elevated temperatures.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1,4-Dichloro-2,3,5,6-tetrakis(methylsulfanyl)benzene has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1,4-Dichloro-2,3,5,6-tetrakis(methylsulfanyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms and methylsulfanyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are conducted to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
1,4-Dichloro-2,3,5,6-tetrakis(methylsulfanyl)benzene can be compared with other similar compounds, such as:
1,4-Dichloro-2,3,5,6-tetramethylbenzene: This compound has methyl groups instead of methylsulfanyl groups, resulting in different chemical properties and reactivity.
1,4-Dibromo-2,3,5,6-tetrakis(methylsulfanyl)benzene:
1,4-Dichloro-2,3,5,6-tetrakis(methylthio)benzene: The substitution of methylsulfanyl groups with methylthio groups leads to variations in chemical behavior and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
36639-06-2 |
|---|---|
分子式 |
C10H12Cl2S4 |
分子量 |
331.4 g/mol |
IUPAC 名称 |
1,4-dichloro-2,3,5,6-tetrakis(methylsulfanyl)benzene |
InChI |
InChI=1S/C10H12Cl2S4/c1-13-7-5(11)9(15-3)10(16-4)6(12)8(7)14-2/h1-4H3 |
InChI 键 |
FOKHLJZGROAFPO-UHFFFAOYSA-N |
规范 SMILES |
CSC1=C(C(=C(C(=C1Cl)SC)SC)Cl)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


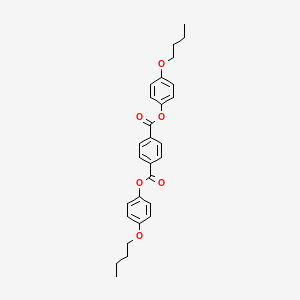
![N'-[(4-Chlorophenyl)methyl]-N,N-dimethylmethanimidamide](/img/structure/B14687476.png)

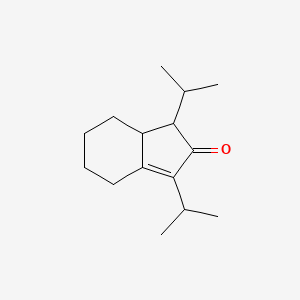
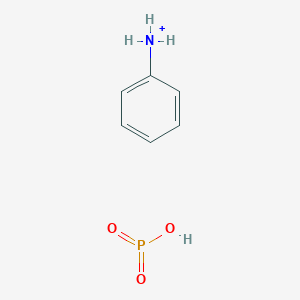
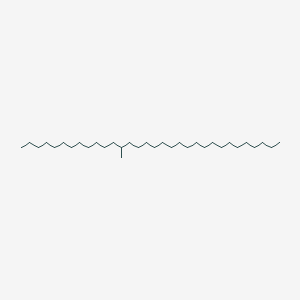
![5-Ethoxy-2-[(3-hydroxyphenyl)methylideneamino]phenol](/img/structure/B14687505.png)
